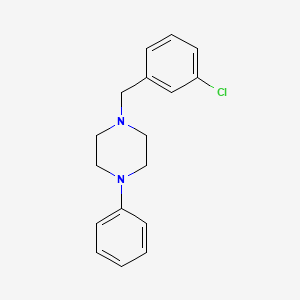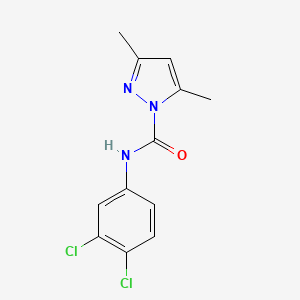![molecular formula C18H29N3O4S B5634479 N'-{(3S*,4R*)-1-[(benzyloxy)acetyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5634479.png)
N'-{(3S*,4R*)-1-[(benzyloxy)acetyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The (3S*,4R*) notation indicates the stereochemistry of the compound, meaning the spatial arrangement of the atoms. The compound also contains a benzyloxy group (benzyl linked to an oxygen atom), an acetyl group (a methyl group single-bonded to a carbonyl), and a sulfamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to two amide groups) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the benzyloxy and acetyl groups, and the formation of the sulfamide group. Without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a chiral center, which could lead to isomerism. The 3D structure would be determined by the arrangement of these groups in space .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyloxy group could potentially be cleaved under acidic conditions, or the acetyl group could be removed through hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3S,4R)-3-(dimethylsulfamoylamino)-1-(2-phenylmethoxyacetyl)-4-propan-2-ylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-14(2)16-10-21(11-17(16)19-26(23,24)20(3)4)18(22)13-25-12-15-8-6-5-7-9-15/h5-9,14,16-17,19H,10-13H2,1-4H3/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUVZGCJBJEHPZ-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NS(=O)(=O)N(C)C)C(=O)COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)N(C)C)C(=O)COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-dimethylphenoxy)acetyl]indoline](/img/structure/B5634411.png)
![1-phenyl-N-{[1-(pyrazin-2-ylacetyl)piperidin-3-yl]methyl}methanesulfonamide](/img/structure/B5634422.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5634428.png)

![N-benzyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5634446.png)
![8',9'-dimethoxy-3'-methyl-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5634453.png)
![1-[3,5-dimethyl-4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-pyrrol-2-yl]ethanone](/img/structure/B5634454.png)
![2-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5634462.png)
![4-ethyl-3-(4-methoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5634471.png)
acetic acid](/img/structure/B5634485.png)
![2-methoxy-5-[5-(piperidin-1-ylcarbonyl)-2-furyl]pyridine](/img/structure/B5634500.png)
![1-(4-isopropylphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5634503.png)

